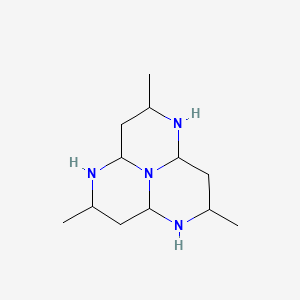
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, guanidino, and oxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common approach involves the use of amino acid derivatives as starting materials, followed by a series of reactions such as amidation, guanidination, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its guanidino group, in particular, is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be used in the development of new drugs for treating various diseases, including neurological disorders and metabolic conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to form strong interactions with negatively charged sites on proteins, which can modulate their activity and function . Additionally, the compound’s oxo and amino groups can participate in hydrogen bonding and other interactions that influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- 2-Methylamino-1-phenylpropanol
Uniqueness
Compared to these similar compounds, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate stands out due to its unique combination of functional groups. The presence of both guanidino and oxo groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H26N4O7S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(2S,5R)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/C16H24N4O3.H2O4S/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20);(H2,1,2,3,4)/t12-,13+;/m0./s1 |
Clé InChI |
ATNQLNFXRFGXDX-JHEYCYPBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)



![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)


![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)



